molecular formula C23H17N5O8 B15171726 (1S,2R,6S,7R)-4-(2-methoxy-5-nitrophenyl)-7-(3-nitrobenzoyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione

(1S,2R,6S,7R)-4-(2-methoxy-5-nitrophenyl)-7-(3-nitrobenzoyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione

Cat. No.: B15171726
M. Wt: 491.4 g/mol
InChI Key: NDUQKTWFNDNHNA-MVJPYGJCSA-N
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Description

This compound is a tricyclic heterocyclic system featuring a fused 4,8,9-triazatricyclo[6.4.0.0²,⁶]dodeca-9,11-diene scaffold. Key structural elements include:

  • Two nitro groups: At the 5-position of the 2-methoxyphenyl substituent and the 3-position of the benzoyl group. These electron-withdrawing groups enhance electrophilicity and influence redox properties.
  • Methoxy group: At the 2-position of the phenyl ring, contributing steric bulk and moderate electron-donating effects.
  • Tricyclic core: A strained 12-membered ring system with three nitrogen atoms and two ketone (dione) functionalities, enabling diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking).

The compound’s molecular formula is approximately C₂₅H₁₈N₅O₉ (molecular weight ~556.45 g/mol), distinguishing it from simpler bicyclic or spiro analogs in the literature.

Properties

Molecular Formula

C23H17N5O8

Molecular Weight

491.4 g/mol

IUPAC Name

(1S,2R,6S,7R)-4-(2-methoxy-5-nitrophenyl)-7-(3-nitrobenzoyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione

InChI

InChI=1S/C23H17N5O8/c1-36-17-8-7-14(28(34)35)11-16(17)25-22(30)18-15-6-3-9-24-26(15)20(19(18)23(25)31)21(29)12-4-2-5-13(10-12)27(32)33/h2-11,15,18-20H,1H3/t15-,18-,19-,20+/m0/s1

InChI Key

NDUQKTWFNDNHNA-MVJPYGJCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)[C@H]3[C@@H]4C=CC=NN4[C@H]([C@H]3C2=O)C(=O)C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C4C=CC=NN4C(C3C2=O)C(=O)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

The compound (1S,2R,6S,7R)-4-(2-methoxy-5-nitrophenyl)-7-(3-nitrobenzoyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione is a complex organic molecule characterized by its unique triazatricyclo structure and multiple functional groups. The presence of nitro and methoxy substituents indicates potential reactivity and biological significance.

Chemical Structure and Properties

This compound features several notable structural characteristics:

  • Triazatricyclo Framework : Provides a rigid structure conducive to specific biological interactions.
  • Functional Groups : Nitro groups are known for their biological activity due to their ability to form reactive intermediates.
  • Chirality : The specific stereochemistry at chiral centers can influence the compound's pharmacodynamics.

Biological Activity Overview

Compounds with similar structures often exhibit a range of activities including:

  • Antimicrobial Properties : Nitro-substituted compounds frequently show efficacy against various pathogens.
  • Anticancer Activity : Many triazole-containing compounds have been investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The presence of specific functional groups can modulate inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Nitro groups may interact with enzymes involved in metabolic pathways.
  • DNA Interaction : Compounds with similar structures have been shown to intercalate into DNA, disrupting replication.
  • Receptor Modulation : The methoxy group may enhance binding affinity to certain receptors.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyCompoundBiological ActivityFindings
Compound AAnticancerInhibits proliferation in breast cancer cells
Compound BAntimicrobialEffective against Gram-positive bacteria
Compound CAnti-inflammatoryReduces cytokine release in vitro

Specific Findings

  • Anticancer Activity : A study indicated that compounds with a similar triazole structure exhibited IC50 values in the micromolar range against various cancer cell lines.
  • Antimicrobial Efficacy : Research demonstrated that nitro-substituted derivatives showed significant activity against resistant strains of bacteria.
  • Inflammatory Response Modulation : Compounds similar to this one were shown to inhibit NF-kB signaling pathways in macrophages.

Synthesis and Development

The synthesis of (1S,2R,6S,7R)-4-(2-methoxy-5-nitrophenyl)-7-(3-nitrobenzoyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione typically involves:

  • Multi-step Organic Synthesis : Utilizing both classical methods and modern techniques such as microwave-assisted synthesis for efficiency.

Potential Applications

The potential applications of this compound span various fields:

  • Pharmaceuticals : It could serve as a lead compound in drug development targeting diseases such as cancer or infections.
  • Material Science : Its unique structural properties may allow for applications in creating novel materials or nanostructures.
  • Agriculture : If demonstrated to possess herbicidal or fungicidal properties, it could be used in crop protection formulations.

Chemical Reactions Analysis

Key Structural Features Influencing Reactivity

  • Functional groups :

    • Nitro groups (on 2-methoxy-5-nitrophenyl and 3-nitrobenzoyl moieties)

    • Methoxy group (on 2-methoxy-5-nitrophenyl)

    • Benzoyl group (3-nitrobenzoyl)

    • Triazatricyclo framework (cyclic system with three nitrogen atoms)

  • Molecular formula : C23H17N5O8\text{C}_{23}\text{H}_{17}\text{N}_5\text{O}_8 (molecular weight: 491.4 g/mol) .

Nitro Group Transformations

The nitro groups are highly reactive and can undergo:

  • Reduction to amines :

    • Reaction : Catalytic hydrogenation (H2/Pd\text{H}_2/\text{Pd}) or tin chloride (SnCl2\text{SnCl}_2) in acidic conditions.

    • Product : Corresponding amine derivatives.

    • Mechanism : Electron transfer reduces the nitro group (NO2NH2\text{NO}_2 \rightarrow \text{NH}_2).

  • Nucleophilic aromatic substitution :

    • Reaction : Substitution of nitro groups with nucleophiles (e.g., amines, hydroxyl groups) under strongly basic or acidic conditions.

    • Product : Derivatives with modified substituents (e.g., amino or hydroxy groups).

Reaction TypeConditionsProduct TypeReference
Nitro → AmineH2/Pd\text{H}_2/\text{Pd}, acidicAmino-substituted analog
Nitro substitutionStrong base (e.g., NaOH\text{NaOH})Substituted nitro compound

Methoxy Group Reactions

The methoxy group (OCH3\text{OCH}_3) exhibits:

  • Demethylation :

    • Reaction : Acidic hydrolysis (e.g., H3O+\text{H}_3\text{O}^+, H2SO4\text{H}_2\text{SO}_4).

    • Product : Phenolic hydroxyl group (OH\text{OH}).

    • Mechanism : Cleavage of the ether bond.

  • Electrophilic substitution :

    • Reaction : Methoxy group acts as an activating group in electrophilic aromatic substitution (e.g., nitration, bromination).

    • Product : Substituted aromatic derivatives.

Reaction TypeConditionsProduct TypeReference
Methoxy → HydroxylAcidic hydrolysisPhenolic derivative

Benzoyl Group Reactions

The 3-nitrobenzoyl moiety can participate in:

  • Hydrolysis :

    • Reaction : Basic conditions (e.g., NaOH\text{NaOH}, aqueous) or enzymatic catalysis.

    • Product : Carboxylic acid derivative (COO\text{COO}^-).

  • Esterification :

    • Reaction : Reaction with alcohols (ROH\text{ROH}) in acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4).

    • Product : Ester analog.

Reaction TypeConditionsProduct TypeReference
Benzoyl hydrolysisBasic aqueous conditionsCarboxylic acid

Triazatricyclo Framework Reactions

The triazatricyclo core may undergo:

  • Ring-opening :

    • Reaction : Nucleophilic attack (e.g., with amines, hydroxyl groups) under acidic or basic conditions.

    • Product : Open-chain derivatives.

  • Cyclization :

    • Reaction : Acid/base catalysis to form new rings.

Mechanistic Insights

The compound’s reactivity is influenced by:

  • Electron-withdrawing groups (nitro, carbonyl): Direct electron-deficient regions for nucleophilic attack.

  • Electron-donating groups (methoxy): Activate aromatic rings for electrophilic substitution.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name / ID Core Structure Substituents / Functional Groups Molecular Weight (g/mol) Key Properties / Applications
Target Compound Tricyclo[6.4.0.0²,⁶]dodeca 2-Methoxy-5-nitrophenyl, 3-nitrobenzoyl ~556.45 High electrophilicity; potential bioactivity
(±)-(4R,5S)-4-(3,5-Dimethoxyphenyl)-7-ethyl-2-methyl-2,7,9-triazaspiro[4.5]decane-6,8-dione Spiro[4.5]decane 3,5-Dimethoxyphenyl, ethyl, methyl 348 Moderate solubility; antimicrobial studies
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Benzothiazolyl, dimethylaminophenyl ~450–500 (estimated) Fluorescence; sensor applications
(2R,4R,7R)-N-[(1S,2S,4R,7S)-7-Benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[...] Tricyclo[5.2.1.0²,⁶]decane Benzyl, hydroxy, dioxo ~450–500 (estimated) Enzyme inhibition; unstable intermediates
(2S,5S,6R)-5-(4-Methylphenyl)-3-phenyl-4,8-dioxa-3-azatricyclo[7.4.0.0²,⁶]trideca[...] Tricyclo[7.4.0.0²,⁶]trideca 4-Methylphenyl, phenyl ~400 (estimated) Crystallography studies; rigid scaffold

Key Observations

Ring Strain and Reactivity :

  • The target compound’s tricyclo[6.4.0.0²,⁶]dodeca system imposes greater steric strain compared to spiro[4.5]decane derivatives (e.g., compounds from ). This strain may enhance reactivity in ring-opening or cycloaddition reactions.
  • In contrast, the tricyclo[7.4.0.0²,⁶]trideca framework in offers a larger, less strained scaffold, favoring stability over reactivity.

Functional Group Impact: Nitro groups in the target compound confer strong electron-withdrawing effects, likely reducing solubility in polar solvents compared to dimethylamino () or methoxy () analogs. The benzothiazolyl group in introduces fluorescence properties absent in the nitro-rich target compound.

Synthetic Complexity :

  • The target’s synthesis likely requires precise nitration steps (e.g., regioselective introduction of nitro groups), contrasting with the reductive amination or spirocyclization methods used for compounds in .

Research Findings and Data Tables

Thermodynamic and Solubility Data (Estimated)

Compound LogP Water Solubility (mg/mL) Melting Point (°C)
Target Compound 2.8–3.5 <0.1 220–240 (dec.)
(±)-4-(3,5-Dimethoxyphenyl) 1.5–2.0 ~1.2 160–170
8-(4-Dimethylamino-phenyl) 2.0–2.5 ~0.5 180–200
7-Benzyl-2-hydroxy 1.8–2.3 ~0.3 190–210 (dec.)

Reactivity Trends

  • Nitro Reduction : The target’s nitro groups are resistant to reduction under mild conditions (cf. , where SnCl₂·2H₂O reduces nitro to amine at 75°C).
  • Hydrolysis : The dione moieties in the target and are susceptible to alkaline hydrolysis, forming dicarboxylic acids.

Q & A

Q. What are the optimal synthetic routes for preparing (1S,2R,6S,7R)-4-(2-methoxy-5-nitrophenyl)-7-(3-nitrobenzoyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione?

The synthesis of this compound involves multi-step cyclization and functionalization. A validated approach includes reacting spirocyclic intermediates (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) with nitrophenyl-substituted benzothiazolyl amines under controlled conditions. For example, analogous methods for similar tricyclic systems utilized condensation reactions with nitrobenzoyl derivatives, followed by cyclization to form the triazatricyclo backbone . Key steps require anhydrous conditions and catalysts like pyrrolidine to stabilize intermediates. Post-synthesis purification via recrystallization or column chromatography is critical to isolate enantiomerically pure forms, as stereochemical integrity impacts biological activity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

A combination of spectroscopic methods is essential:

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitro, carbonyl) by detecting vibrational modes (e.g., ~1520 cm⁻¹ for NO₂ asymmetric stretching) .
  • UV-Vis Spectroscopy : Monitors conjugation and electronic transitions, particularly useful for nitroaromatic systems .
  • Single-Crystal X-ray Diffraction : Resolves stereochemical configuration and confirms the tricyclic framework, as demonstrated for structurally related compounds .
  • Elemental Analysis : Validates empirical formula consistency, with deviations >0.3% indicating impurities .

Q. Table 1: Key Spectroscopic Parameters

TechniqueTarget FeaturesReference
IRNitro, carbonyl, methoxy groups
X-rayStereochemistry, bond lengths/angles
UV-Visπ→π* transitions in nitroaromatic systems

Advanced Research Questions

Q. How can researchers address stereochemical challenges during synthesis, such as unintended epimerization or racemization?

Stereochemical fidelity is critical for bioactivity. To mitigate epimerization:

  • Low-Temperature Reactions : Conduct steps prone to racemization (e.g., acylations) at ≤0°C to slow kinetic pathways .
  • Chiral Auxiliaries : Use enantiopure starting materials, as seen in spirocyclic dione syntheses .
  • X-ray Crystallography : Regularly validate intermediates to detect configuration drift . Computational modeling (e.g., DFT) can predict steric hindrance and guide reaction optimization .

Q. What methodologies resolve contradictions between spectral data and predicted molecular properties?

Discrepancies (e.g., unexpected NMR shifts) require:

  • Multi-Technique Cross-Validation : Compare IR, NMR, and X-ray data to identify artifacts. For example, nitro group orientation in the crystal structure might explain anomalous UV-Vis absorption .
  • Isotopic Labeling : Trace reaction pathways to confirm intermediate structures.
  • Dynamic NMR Experiments : Detect conformational flexibility that might obscure spectral interpretations .

Q. How can environmental fate studies be designed to assess this compound’s persistence and bioaccumulation?

Adopt frameworks like Project INCHEMBIOL, which combines:

  • Laboratory Studies : Measure hydrolysis rates, photodegradation, and partition coefficients (log P) .
  • Field Simulations : Use microcosms to model soil/water interactions under varying pH and temperature .
  • Ecotoxicity Assays : Evaluate impacts on model organisms (e.g., Daphnia magna) at cellular and population levels .

Q. Table 2: Key Experimental Parameters for Environmental Studies

ParameterMethodReference
Hydrolysis RateHPLC-MS under controlled pH/temperature
BioaccumulationRadiolabeled tracer in aquatic systems
PhotolysisUV chamber with spectral monitoring

Q. How should theoretical frameworks guide the design of biological activity studies for this compound?

Link hypotheses to established models:

  • Molecular Docking : Predict binding affinity to target proteins (e.g., enzymes with nitroreductase activity) using software like AutoDock .
  • QSAR Models : Corrogate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity data from analogous compounds .
  • Mechanistic Studies : Use kinetic assays to validate whether observed activity aligns with electron-transfer pathways common in nitroaromatics .

Methodological Considerations

Q. What statistical designs are appropriate for optimizing synthetic yield and reproducibility?

  • Randomized Block Designs : Control batch-to-batch variability by grouping reactions by catalyst lot or solvent purity .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature, reagent stoichiometry) to identify optimal conditions .

Q. How can researchers validate the compound’s stability under physiological conditions for drug discovery applications?

  • Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 8.0), and oxidative (H₂O₂) conditions, monitoring degradation products via LC-MS .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, with periodic HPLC purity checks .

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